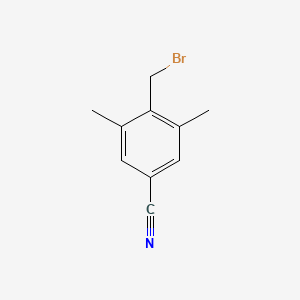![molecular formula C16H14O5 B3093519 Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate CAS No. 1245828-39-0](/img/structure/B3093519.png)
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures and Hirshfeld surface analysis . The molecular conformation is stabilized by intramolecular O—H…O and N—H…O hydrogen bonds, which form S(6) and S(8) ring motifs, respectively . This study provides valuable insights into the structural properties of the compound.
Synthesis of Schiff Bases
The compound has been used in the synthesis of symmetrical Schiff bases . Schiff bases have great affinity to bind metal ions for a wide range of applications in the areas of industry, biology, and inorganic chemistry . The compound’s ability to form Schiff bases expands its potential applications in these areas.
Metal Complexes
The compound has been used in the formation of Zn (II) metal complexes . The zinc atom is bonded through the two azoimine nitrogen atoms in addition to the two oxygen atoms of the deprotonated hydroxyl groups . These complexes have shown excellent biological activity for anti-malarial, anti-viral, anti-tumor, anti-fungal, and anti-inflammatory properties .
Biological Activity
The compound’s metal complexes have shown excellent biological activity . Some of these compounds are used as corrosion inhibitors , as catalysts in polymers , and dyes . The metal’s oxidation state is important in the design of these complexes which enables them to contribute significant roles in optimal doses and bio-availabilities of the administered agents .
Molecular Docking Studies
Molecular docking studies have shown that some of the compound’s metal complexes have inhibitory against coronavirus and molecular targets of human angiotensin . This suggests potential applications of the compound in the development of antiviral drugs.
Analytical Tool for Detecting Copper Ions
A biphenyl salicylhydrazone Schiff base, which can be derived from the compound, is found to be a promising analytical tool for detecting copper ions . The compound with low toxicity, showed outstanding cell permeation and is highly selective chemosensor for biological systems .
Oxygenation of Organic Sulfides
Oxovanadium (V) complexes of tridentate Schiff bases based on biphenyl and hydroxyl-salicylaldehyde, which can be derived from the compound, are active for hydrogen peroxide mediated oxygenation of organic sulfides to the corresponding sulfoxides . This suggests potential applications of the compound in organic synthesis.
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds, such as dimethyl 4-hydroxy-4’-methoxy-5,6,5’,6’-bismethylenedioxybiphenyl-2,2’-dicarboxylate . This highlights the compound’s utility in the field of organic synthesis .
Propriétés
IUPAC Name |
dimethyl 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15(18)12-7-11(8-13(9-12)16(19)21-2)10-3-5-14(17)6-4-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJHUDMCVPCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)


![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)
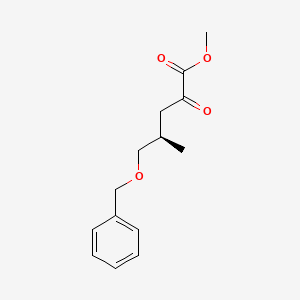
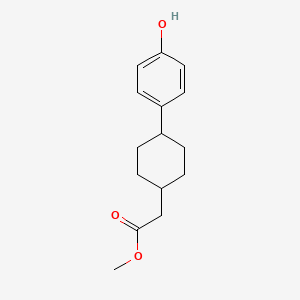

![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)
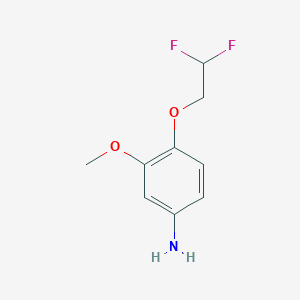
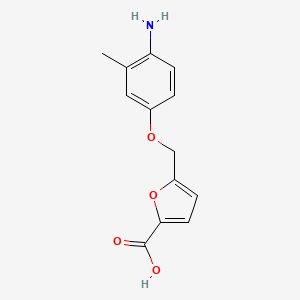

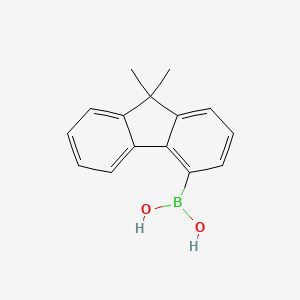
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
